バレリルサリチル酸

概要

説明

科学的研究の応用

化学: 有機合成における試薬として、およびエステル化反応を研究するためのモデル化合物として使用されます。

生物学: プロスタグランジンとトロンボキサンの生合成に関与するCOX-1の阻害における役割について調査されています。

医学: 関節炎や心臓血管疾患など、COX-1活性に関連する状態の治療における抗炎症特性と潜在的な使用について研究されています。

作用機序

バレロイルサリチル酸は、シクロオキシゲナーゼ-1(COX-1)を選択的かつ不可逆的に阻害することで効果を発揮します。この化合物は、COX-1の活性部位セリン残基をアシル化し、アラキドン酸が酵素の活性部位に結合するのを妨げます。この阻害により、プロスタグランジンとトロンボキサンの合成が抑制され、抗炎症作用と鎮痛作用が得られます 。

類似の化合物:

アセチルサリチル酸(アスピリン): 両方の化合物はCOX-1を阻害しますが、バレロイルサリチル酸はより選択的で不可逆的です。

サリチル酸メチル: 同様のエステル構造ですが、アシル基が異なり、薬理学的特性が異なります。

サリチル酸: バレロイルサリチル酸の母体化合物であり、バレロイル基がありません。

独自性: バレロイルサリチル酸のCOX-1に対する選択性と不可逆的な阻害は、他の類似の化合物とは異なります。独自のバレロイル基は、特定の薬理学的プロファイルと潜在的な治療的用途に貢献しています 。

生化学分析

Biochemical Properties

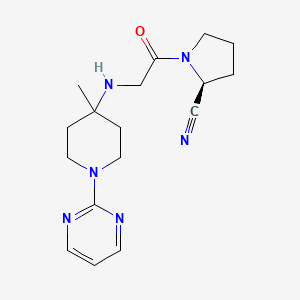

Valeryl Salicylate is known to be a selective, irreversible COX-1 inhibitor . It interacts with the COX-1 enzyme, showing IC50 values for ovine COX-1 vs COX-2 of 0.8 μM vs. 15 mM respectively . This interaction with the COX-1 enzyme plays a significant role in its biochemical reactions.

Cellular Effects

The effects of Valeryl Salicylate on cells are primarily due to its role as a COX-1 inhibitor By inhibiting COX-1, Valeryl Salicylate can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, Valeryl Salicylate exerts its effects through binding interactions with the COX-1 enzyme . This binding leads to the inhibition of COX-1, which can result in changes in gene expression and cellular metabolism.

Metabolic Pathways

Valeryl Salicylate is involved in the metabolic pathway related to the COX-1 enzyme It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels

準備方法

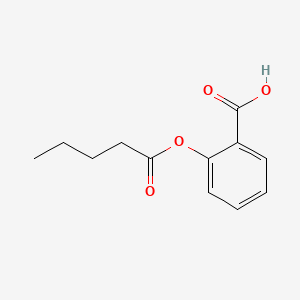

合成経路と反応条件: バレロイルサリチル酸は、サリチル酸とバレル酸のエステル化によって合成できます。この反応は通常、エステル化プロセスを促進するために硫酸などの触媒を使用します。反応は還流条件下で行われ、反応物を目的のエステル生成物に完全に変換することを保証します 。

工業生産方法: 工業環境では、バレロイルサリチル酸の生産は、反応条件を最適化し収率を高めるために連続フロー反応器を含む場合があります。再結晶やクロマトグラフィーなどの高度な精製技術の使用により、最終製品の高純度が保証されます 。

化学反応の分析

反応の種類: バレロイルサリチル酸は、以下を含むさまざまな化学反応を起こします。

加水分解: バレロイルサリチル酸のエステル結合は、酸性または塩基性条件下で加水分解して、サリチル酸とバレル酸を生成できます。

酸化: この化合物は、特にバレロイル基で酸化反応を起こし、カルボン酸を生成する可能性があります。

一般的な試薬と条件:

加水分解: 酸性または塩基性の水溶液。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

主要な生成物:

加水分解: サリチル酸とバレル酸。

酸化: カルボン酸。

置換: 置換バレロイルサリチル酸誘導体。

類似化合物との比較

Acetylsalicylic Acid (Aspirin): Both compounds inhibit COX-1, but Valeroyl Salicylate is more selective and irreversible.

Methyl Salicylate: Similar ester structure but different acyl group, leading to different pharmacological properties.

Salicylic Acid: The parent compound of Valeroyl Salicylate, lacking the valeroyl group.

Uniqueness: Valeroyl Salicylate’s selectivity and irreversible inhibition of COX-1 distinguish it from other similar compounds. Its unique valeroyl group contributes to its specific pharmacological profile and potential therapeutic applications .

特性

IUPAC Name |

2-pentanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHZBTMHUNVIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214422 | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64206-54-8 | |

| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of valeryl salicylate?

A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].

Q2: How does valeryl salicylate interact with COX-1?

A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].

Q3: Does valeryl salicylate affect COX-2?

A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].

Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?

A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.

Q5: What is the molecular formula and weight of valeryl salicylate?

A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.

Q6: Is there information available on the material compatibility and stability of valeryl salicylate?

A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.

Q7: Does valeryl salicylate exhibit any catalytic properties?

A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.

Q8: Have computational chemistry approaches been used to study valeryl salicylate?

A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.

Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?

A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].

Q10: What is known about the stability of valeryl salicylate under different conditions?

A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.

Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?

A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?

A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.

Q13: What is the duration of action of valeryl salicylate?

A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.

Q14: What in vitro models have been used to study the effects of valeryl salicylate?

A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []

Q15: What animal models have been used to investigate the effects of valeryl salicylate?

A15: Several animal models have been employed to study the effects of valeryl salicylate, including:

- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].Q16: Have there been any clinical trials conducted with valeryl salicylate?

A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to valeryl salicylate?

A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.

Q18: What is known about the toxicity profile of valeryl salicylate?

A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.

Q19: Have specific drug delivery systems been investigated for valeryl salicylate?

A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.

Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?

A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.

Q21: What analytical methods have been used to study valeryl salicylate?

A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)